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Lipids, sunflower

Phospholipidomics Emulsifier selection Food ingredient specification

Formulators seeking non-GMO, allergen-free emulsifiers face oxidative instability and viscosity challenges with conventional lecithins. Lipids, sunflower (CAS 163661-75-4) resolves these with a differentiated phospholipid profile: • 24% phosphatidylinositol content (vs. ~15% in soy lecithin) enhances interfacial behavior and emulsifying capacity • Endogenous α-tocopherol combined with negligible α-linolenic acid (C18:3) content delivers superior oxidative stability over 6-month storage (P<0.05) • Lower intrinsic viscosity vs. soy and rapeseed lecithin reduces pumping energy and improves mixing dynamics in continuous processing Recommended for clean-label nutraceuticals, functional foods, and liposomal omega-3 delivery systems where payload bioavailability and long-term stability are critical performance metrics.

Molecular Formula C7H6BrFMg
Molecular Weight 0
CAS No. 163661-75-4
Cat. No. B1169877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipids, sunflower
CAS163661-75-4
SynonymsLipids, sunflower
Molecular FormulaC7H6BrFMg
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / 500 kg / 1 mt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sunflower Lipids: Composition and Procurement


Lipids, sunflower (CAS 163661-75-4) refers to the complex mixture of phospholipids and glycolipids derived from sunflower seeds (Helianthus annuus), commonly known as sunflower lecithin. The primary phospholipid species identified in sunflower lecithin are phosphatidylcholine (PC), phosphatidylinositol (PI), and phosphatidylethanolamine (PE), with PC being the most abundant component [1]. The fatty acid profile of sunflower lecithin is characterized by a high content of linoleic acid (C18:2), typically ranging from 60% to 65% of total fatty acids, followed by palmitic acid (C16:0) at approximately 15-18% and oleic acid (C18:1) at approximately 10-12% [2]. This compositional signature directly influences the compound's functional behavior in emulsification, liposomal encapsulation, and rheological modification.

Sunflower Lipids: Why Substitution Fails


Substituting Lipids, sunflower with generic soy lecithin or synthetic alternatives without formulation adjustment introduces measurable performance deviations due to fundamentally different phospholipid class distributions, fatty acid unsaturation levels, and associated physicochemical properties. Sunflower lecithin exhibits a distinct phosphatidylinositol (PI) enrichment relative to soy lecithin, which alters interfacial behavior and emulsifying capacity [1]. Its higher linoleic acid content contributes to differential oxidative stability and bioavailability outcomes in lipid-based delivery systems [2]. Furthermore, sunflower lecithin demonstrates lower intrinsic viscosity than soy or rapeseed lecithin, directly impacting processing parameters such as pumping efficiency and mixing requirements in industrial applications [3]. These compositional and rheological divergences preclude direct one-to-one substitution without requalification of formulation performance, processing conditions, and end-product specifications.

Sunflower Lipids: Comparative Evidence Guide


PI Enrichment vs. Soy Lecithin

In a direct head-to-head comparison of commercial lecithin preparations, sunflower lecithin (Sunlec25) demonstrated a phosphatidylinositol (PI) content of 24% (w/w), which is 9 percentage points higher than the 15% (w/w) PI content measured in soybean-derived lecithin (Phospholipon20). Phosphatidylethanolamine (PE) content in sunflower lecithin was 14% (w/w), substantially lower than the 24% (w/w) PE content found in the soybean comparator [1]. Phosphatidylcholine (PC) content was equivalent at 25% (w/w) in both lecithin sources under these specific analytical conditions.

Phospholipidomics Emulsifier selection Food ingredient specification

Linoleic Acid Content vs. Soy Lecithin

In the same direct head-to-head comparison of commercial lecithin preparations, sunflower lecithin (Sunlec25) exhibited a linoleic acid (C18:2) content of 64.7% (w/w) of total fatty acids, which is 5.9 percentage points higher than the 58.8% (w/w) measured in soybean lecithin (Phospholipon20). Oleic acid (C18:1) content was 11.1% (w/w) in sunflower lecithin compared to 9.7% (w/w) in soybean lecithin. Notably, α-linolenic acid (C18:3) was not detected (n.d.) in the sunflower sample, whereas the soybean comparator contained 6.6% (w/w) C18:3 [1].

Lipid chemistry Oxidative stability Nutritional lipidomics

Liposome Bioaccessibility vs. Soy Lecithin

In a comparative in vitro digestion study of liposomes loaded with chia oil and fish oil, formulations prepared with sunflower lecithin demonstrated higher bioaccessibility than those prepared with soybean lecithin, regardless of the oil type encapsulated [1]. The study reported that despite soybean lecithin liposomes exhibiting lower particle sizes than sunflower lecithin liposomes, the sunflower formulations showed enhanced bioaccessibility, as measured by free fatty acid liberation in the intestinal phase [2].

Drug delivery Nutraceutical formulation Liposomal encapsulation

Cocoa Cream Viscosity vs. Soy Lecithin

In a comparative study of lecithins used in spreadable cocoa cream production, sunflower lecithin was found to be lower in viscosity than soy lecithin and rapeseed lecithin [1]. The study determined that achieving optimal rheological properties in the final cocoa cream product required 0.7 wt% of sunflower lecithin, compared to only 0.5 wt% of soy or rapeseed lecithin, under identical milling conditions (40-minute milling time) [2]. Sunflower lecithin also exhibited higher phosphatidylcholine content than soy lecithin in this study [1].

Food rheology Confectionery processing Emulsifier optimization

Caramel Oxidative Stability vs. Soy Lecithin

In a 6-month storage study of caramel samples at room temperature, formulations prepared with crude corn germ lecithin, ethanol-soluble fraction of corn germ lecithin, and sunflower lecithin showed higher oxidative stability with significant differences (P<0.05) compared to a control formulation containing commercial soy lecithin [1]. In contrast, samples containing crude sunflower lecithin, acylated corn germ lecithin, and acylated sunflower lecithin were more sensitive to oxidation [1]. This indicates that oxidative stability is not uniform across all sunflower lecithin preparations and is dependent on the specific fraction or modification applied.

Confectionery science Oxidative stability Shelf-life extension

Sunflower Lipids: Recommended Application Scenarios


Omega-3 Liposomal Encapsulation for Bioavailability

Based on direct comparative evidence demonstrating that liposomes prepared with sunflower lecithin exhibit higher bioaccessibility than those prepared with soy lecithin [1], Lipids, sunflower is the preferred phospholipid source for formulating oral liposomal delivery systems intended to maximize the absorption of encapsulated omega-3 fatty acids from chia oil or fish oil. The enhanced free fatty acid liberation observed during simulated intestinal digestion directly correlates with improved in vivo bioavailability potential, making this compound particularly suitable for nutraceutical and functional food applications where payload delivery efficiency is the primary performance metric.

Non-GMO Emulsification in Confectionery and Bakery

Lipids, sunflower offers a non-genetically modified (non-GMO) and allergen-free alternative to soy lecithin, which is derived from a crop with high GMO prevalence and known allergenicity concerns [1]. The compound's higher phosphatidylinositol (PI) content (24% vs. 15% in soy) and distinct fatty acid profile [2] provide unique interfacial properties. However, formulation adjustments are required: in spreadable cocoa cream applications, a 0.7 wt% usage level of sunflower lecithin is necessary to achieve optimal rheological properties, compared to 0.5 wt% for soy lecithin [3]. This scenario applies to clean-label confectionery, bakery products, and emulsified foods where GMO avoidance and allergen-free status are procurement priorities.

Oxidation-Sensitive Formulations for Extended Shelf-Life

The absence of α-linolenic acid (C18:3) in sunflower lecithin [1] reduces its inherent susceptibility to lipid peroxidation compared to soy lecithin, which contains 6.6% C18:3. This compositional feature, combined with the presence of endogenous α-tocopherol in sunflower lecithin [2], contributes to enhanced oxidative stability in certain applications. Direct comparative data from caramel manufacturing demonstrated that specific sunflower lecithin fractions maintained significantly higher oxidative stability than commercial soy lecithin over a 6-month storage period at room temperature (P<0.05) [3]. This application scenario is recommended for functional foods, dietary supplements, and cosmetic formulations where long-term stability of unsaturated lipids is a critical quality attribute.

Low-Viscosity Processing for Industrial Emulsification

Sunflower lecithin's lower intrinsic viscosity relative to both soy and rapeseed lecithin [1] makes it advantageous for applications requiring reduced pumping energy, improved mixing dynamics, or easier handling of viscous intermediates. This property is particularly relevant in continuous manufacturing processes for spreads, creams, and emulsified sauces where viscosity reduction can translate to lower energy consumption and reduced processing time. However, procurement decisions must account for the potentially higher usage level required (0.7 wt% vs. 0.5 wt% for soy lecithin in cocoa cream applications) [2], necessitating a total cost-of-use calculation that balances processing savings against ingredient cost differentials.

Technical Documentation Hub

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